Glycidol-d5

Stable Isotope Dilution Analysis Internal Standard Purity Mass Spectrometry

Glycidol-d5 (Oxiran-2-ylmethanol-d5, CAS 1246819-20-4) is a perdeuterated stable isotope-labeled analog of glycidol (2,3-epoxy-1-propanol, unlabeled CAS 556-52-5), in which five hydrogen atoms are replaced by deuterium at defined positions. With a molecular formula of C₃HD₅O₂ and a molecular weight of 79.11 g/mol, it is supplied as a clear colorless oil at ≥98 atom% D isotopic enrichment and ≥98% chemical purity by major reference standard producers.

Molecular Formula C3H6O2
Molecular Weight 79.11
CAS No. 1246819-20-4
Cat. No. B587139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidol-d5
CAS1246819-20-4
Synonyms2-Oxiranemethanol-d5;  2,3-Epoxy-1-propanol-d5;  Oxiranemethanol-d5;  (RS)-Glycidol-d5;  (+/-)-2,3-Epoxy-1-propanol-d5;  (+/-)-Glycidol-d5;  1-Hydroxy-2,3-epoxypropane-d5;  2-(Hydroxymethyl)oxirane-d5;  Epihydrin-d5 Alcohol;  Epiol OH-d5;  Glycide-d5;  Glycidyl
Molecular FormulaC3H6O2
Molecular Weight79.11
Structural Identifiers
SMILESC1C(O1)CO
InChIInChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D
InChIKeyCTKINSOISVBQLD-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycidol-d5 (CAS 1246819-20-4): Procurement-Ready Deuterated Internal Standard for Glycidol Quantification


Glycidol-d5 (Oxiran-2-ylmethanol-d5, CAS 1246819-20-4) is a perdeuterated stable isotope-labeled analog of glycidol (2,3-epoxy-1-propanol, unlabeled CAS 556-52-5), in which five hydrogen atoms are replaced by deuterium at defined positions . With a molecular formula of C₃HD₅O₂ and a molecular weight of 79.11 g/mol, it is supplied as a clear colorless oil at ≥98 atom% D isotopic enrichment and ≥98% chemical purity by major reference standard producers . Glycidol-d5 is primarily procured as an internal standard for stable isotope dilution analysis (SIDA) in LC-MS/MS and GC-MS workflows targeting the food processing contaminant glycidol and its fatty acid esters [1].

Why Glycidol-d5 Cannot Be Replaced by Glycidol-d3, Glycidol-d4, or Non-Deuterated Glycidol in Quantitative Trace Analysis


In stable isotope dilution mass spectrometry, the internal standard must be chemically identical to the analyte yet resolvable by mass. Non-deuterated glycidol (CAS 556-52-5) co-elutes and is isobaric with the target analyte, providing no correction for matrix effects, recovery losses, or ionization variability . Low-deuterium analogs such as glycidol-d3 or glycidol-d4 produce mass shifts (+3 or +4 Da) that may overlap with the natural-abundance M+3 or M+4 isotopologues of unlabeled glycidol in complex matrices, reducing specificity . Glycidol-d5, with its +5 Da mass shift and five-deuterium labeling pattern, moves the internal standard signal into a region of the mass spectrum effectively free from biological or food-matrix background interference, enabling unambiguous selected reaction monitoring (SRM) or selected ion monitoring (SIM) . The following quantitative evidence demonstrates why procurement specifications for isotopic enrichment, validated method performance, and regulatory acceptance narrow the viable choice to Glycidol-d5.

Glycidol-d5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Alternatives


Isotopic Enrichment: Glycidol-d5 ≥98 atom% D vs. Partially Deuterated Glycidol Variants

Glycidol-d5 is commercially supplied with a certified isotopic enrichment of ≥98 atom% D and a concurrent chemical purity of ≥98%, as specified by multiple independent reference standard manufacturers . Partially deuterated analogs (e.g., glycidol-d3, glycidol-d4) are not routinely available with equivalent enrichment specifications, and the use of a lower-enrichment standard introduces systematic error into isotope dilution calculations due to incomplete labeling . The unlabeled glycidol (CAS 556-52-5) has 0 atom% D enrichment and cannot serve as an internal standard for MS-based methods. The quantified difference in isotopic enrichment directly impacts the accuracy of back-calculated analyte concentrations in SIDA workflows.

Stable Isotope Dilution Analysis Internal Standard Purity Mass Spectrometry

GC-MS Method Validation in E-Cigarette Matrices: Glycidol-d5 Internal Standard Recovery vs. Non-Deuterated External Standard Calibration

In a validated GC-MS method for glycidol quantification in e-liquids and e-cigarette aerosol emissions, glycidol-d5 was employed as the deuterated internal standard in selected ion monitoring (SIM) mode [1]. Lab fortified blank (LFB) recoveries of glycidol spiked at 100 ng/mL ranged from 98.4% to 109%. Lab fortified matrix (LFM) recoveries were 94.8–120% at 5 ng/mL, 95–105% at 100 ng/mL, and 101–106% at 450 ng/mL. The method achieved a test sample limit of quantitation (LOQ) of 66.7 ng/g for e-liquids and 20.2 ng/collection for e-aerosol across a calibration range of 1–500 ng/mL. Without glycidol-d5 as internal standard, external standard calibration would be vulnerable to matrix effects from propylene glycol and vegetable glycerin, which are known to interfere with glycidol derivatization and GC injection port chemistry [1].

GC-MS E-liquid Analysis Method Validation Recovery

Stable Isotope Dilution LC-MS/MS and GC-MS in Food Surveys: Glycidol-d5 as the Enabling Internal Standard Across Multiple Analytical Platforms

In a comprehensive Canadian pilot survey covering more than 100 edible fats, oils, and fat-containing food products, glycidol-d5 was used as the labeled internal standard for stable isotope dilution analysis (SIDA) across dual analytical platforms [1][2]. Glycidyl esters (GEs) were determined by direct-approach SIDA LC-MS/MS in APCI mode, while a parallel GC-MS method in SIM mode was applied after cyclohexanone derivatization, both relying on glycidol-d5 as the common internal standard. This dual-platform validation demonstrates that glycidol-d5 provides consistent ionization and fragmentation behavior across LC and GC interfaces. Alternative internal standards such as 3-MCPD-d5 cannot correct for glycidol-specific recovery, while glycidyl ester-d5 standards do not account for free glycidol released during sample workup. The method achieved LOQs sufficient to quantify glycidol in complex food matrices at regulatory-relevant levels (reported glycidyl ester concentrations ranging from below quantification limits to 13,486 ng/g in processed foods [3]).

Food Safety Glycidyl Esters LC-MS/MS Stable Isotope Dilution

Regulatory Method Compliance: Glycidol-d5 as Mandated Internal Standard in GOST 34900-2022 and Referenced in ISO 18363 Series

The Russian Federation national standard GOST 34900-2022 for the determination of 2-MCPD, 3-MCPD, and glycidyl esters in animal and vegetable fats and oils by enzymatic hydrolysis mandates the use of three deuterated internal standards, including a glycidol-specific deuterated standard [1]. Glycidol-d5 satisfies this requirement as the perdeuterated glycidol analog. In contrast, alternative internal standards such as 3-MCPD-d5 or glycidyl ester-d5 do not meet the glycidol-specific labeling requirement of the standard. Parallel international methods in the ISO 18363 series (Parts 1–4) for MCPD and glycidol determination in fats and oils, as well as AOCS methods Cd 29a-13 and Cd 29c-13, are designed around stable isotope dilution with deuterated internal standards [2][3]. The ISO 18363-4:2021 rapid GC-MS/MS method achieves an LOQ of 0.1 mg/kg and LOD of 0.03 mg/kg for glycidol when paired with an appropriate deuterated internal standard [3].

Regulatory Compliance Standard Methods Food Contaminant Analysis

Mass Shift Advantage: Glycidol-d5 +5 Da vs. Glycidol-d3 (+3 Da) and Glycidol-d4 (+4 Da) in Complex Matrix MS Selectivity

The five-deuterium substitution in glycidol-d5 produces a nominal mass shift of +5 Da (m/z 79 → m/z 84 for the molecular ion cluster), which places the internal standard signal in a region of the mass spectrum that is effectively free from the natural-abundance ¹³C, ²H, ¹⁷O, and ¹⁸O isotopologue contributions of unlabeled glycidol (C₃H₆O₂, MW 74.08) . In contrast, a +3 Da shift (glycidol-d3) or +4 Da shift (glycidol-d4) may partially overlap with the M+3 or M+4 isotopologue clusters of the native analyte, particularly at high analyte concentrations or in complex food matrices with co-extracted isobaric interferences. The physical separation afforded by the +5 Da shift reduces the need for mathematical isotopologue correction in SIDA calculations and minimizes cross-talk in SRM transitions . This is a class-wide advantage of perdeuterated internal standards, but the specific five-exchangeable-hydrogen architecture of glycidol limits the commercially viable labeling options to the d5 form.

Mass Spectrometry Selectivity Deuterium Labeling Matrix Interference

Method Validation Linearity and Instrument Sensitivity: Glycidol-d5-Enabled Calibration vs. External Standard Methods

Method validation studies employing glycidol-d5 as the internal standard demonstrate linearity coefficients (r²) exceeding 0.995 across calibration ranges from 10 to 800 ng/mL, with instrument detection limits (IDL) of 0.86 ng/mL and method quantification limits of 10 ng/mL for glycidol . In a parallel fish oil validation study, a GC-MS/MS method using deuterated internal standard achieved LOQs of 50 ng/g for glycidol and 100 ng/g for 3-MCPD in winterized and non-winterized fish oil matrices [1]. The use of glycidol-d5 as internal standard corrects for recovery variability across the full calibration range, whereas external standard calibration typically shows decreased linearity (r² < 0.99) at low concentrations due to uncorrected matrix suppression and derivatization efficiency variability.

Method Validation Linearity Sensitivity GC-MS/MS

Glycidol-d5 Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


Regulatory Food Safety Testing: Glycidyl Ester and MCPD Contaminant Analysis in Edible Oils and Infant Formula

Glycidol-d5 serves as the glycidol-specific deuterated internal standard for stable isotope dilution LC-MS/MS or GC-MS/MS analysis of glycidyl fatty acid esters (GEs) and free glycidol in edible oils, fats, and infant formula. As demonstrated in the Canadian nationwide food survey covering 100+ products [1] and in ISO 18363-series and GOST 34900-2022-compliant methods [2], glycidol-d5 enables LOQs of 0.1 mg/kg (ISO 18363-4) and 50 ng/g (fish oil methods) that meet regulatory monitoring requirements for this IARC Group 2A genotoxic carcinogen.

E-Cigarette and Tobacco Product Emission Testing: Trace Glycidol Quantification in Propylene Glycol/VG Matrices

In CORESTA-validated GC-MS methods for e-liquid and aerosol emission testing, glycidol-d5 is the enabling internal standard that corrects for propylene glycol and vegetable glycerin matrix effects, derivatization variability, and GC injection port degradation [3]. The method achieves LFB recoveries of 98.4–109% at 100 ng/mL and LOQs of 20.2 ng/collection for e-aerosol, performance levels that cannot be attained with non-deuterated glycidol or lower-enrichment alternatives due to uncorrected matrix suppression.

Multi-Laboratory Collaborative Trial and Method Harmonization: Unified Internal Standard for LC-MS and GC-MS Workflows

Glycidol-d5 enables method harmonization across laboratories employing different analytical platforms, as validated by its use in both direct SIDA LC-MS/MS (APCI mode) and indirect GC-MS (SIM mode) within the same inter-laboratory food survey [1]. This dual-platform compatibility reduces procurement complexity: a single labeled standard supports both direct ester analysis and indirect free glycidol quantification workflows, whereas alternative internal standards such as glycidyl ester-d5 or 3-MCPD-d5 are platform- or analyte-specific.

Metabolic Tracing and Pharmacokinetic Studies: Deuterium-Labeled Glycidol for In Vitro and In Vivo Fate Analysis

The five-deuterium substitution of glycidol-d5 provides a stable isotope tag that persists through metabolic transformations, enabling LC-MS-based tracking of glycidol metabolism, protein adduct formation (e.g., hemoglobin adducts as biomarkers of exposure), and pharmacokinetic profiling . The ≥98 atom% D enrichment ensures that tracer signals are distinguishable from endogenous unlabeled glycidol background, a requirement that lower-enrichment or partially deuterated analogs cannot satisfy with equal statistical confidence.

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